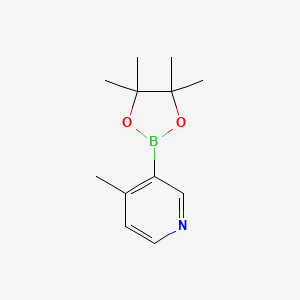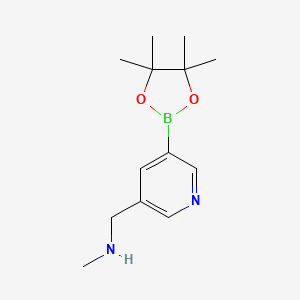
N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine
Descripción general
Descripción
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a methyl group attached to the nitrogen atom, and a tetramethyl-1,3,2-dioxaborolane group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical aromaticity of the pyridine ring, with the electron-donating methyl group and the electron-withdrawing dioxaborolane group potentially influencing the electronic structure of the molecule .Chemical Reactions Analysis
The compound contains a boronic ester group (part of the dioxaborolane), which is often used in Suzuki-Miyaura cross-coupling reactions . The pyridine ring could potentially undergo electrophilic substitution reactions.Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine is used in various synthetic processes. For example, the compound has been involved in the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings. These compounds are synthesized through substitution reactions and characterized using methods such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is also applied for conformational and molecular structure analyses (Huang et al., 2021).
Application in Medicinal Chemistry
This chemical is also significant in medicinal chemistry. It serves as a building block in the synthesis of novel Schiff bases. These bases have been synthesized and screened for various biological activities, such as anticonvulsant activity. The chemical structures of these compounds are confirmed through techniques like FT-IR and NMR spectroscopy, elemental analysis, and have shown promising results in various biological models (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging Applications
This compound has also been utilized in the synthesis of Iron(III) complexes for applications in cellular imaging and photocytotoxicity in red light. These complexes demonstrate significant photocytotoxicity to various cell lines, indicating potential in therapeutic and diagnostic applications (Basu et al., 2014).
Ambient-Temperature Synthesis
Additionally, it has been involved in ambient-temperature synthesis processes. For example, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine using magnesium sulfate as a drying agent has been reported. Such compounds are characterized using IR, NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the suzuki-miyaura coupling reaction , suggesting that this compound may interact with palladium catalysts.
Mode of Action
Based on its structural similarity to other boronic acid derivatives, it may participate in borylation reactions . In these reactions, the compound could interact with its targets (e.g., palladium catalysts) and undergo changes that facilitate the formation of new bonds.
Biochemical Pathways
The compound may be involved in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction. This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds. The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be context-dependent. In the context of a Suzuki-Miyaura coupling reaction, the compound’s action would result in the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as temperature, light, and air can influence the action, efficacy, and stability of this compound . For instance, it should be stored under inert gas and away from light and air . The compound’s action may also be influenced by the presence of other substances, such as catalysts or other reactants, in its environment.
Propiedades
IUPAC Name |
N-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-10(7-15-5)8-16-9-11/h6,8-9,15H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJAMCUJUXTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726100 | |
| Record name | N-Methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine | |
CAS RN |
1171893-98-3 | |
| Record name | N-Methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



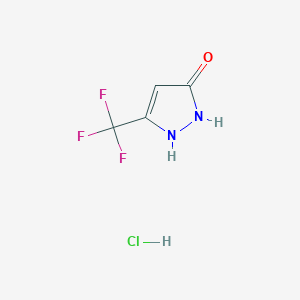
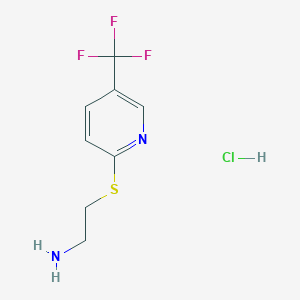
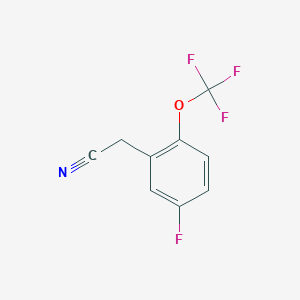
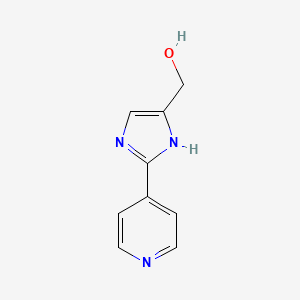
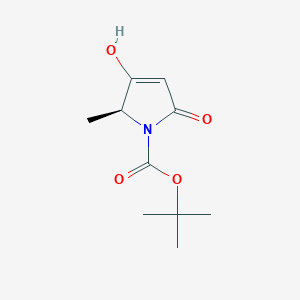
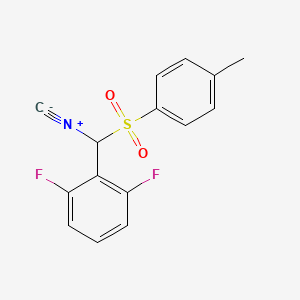
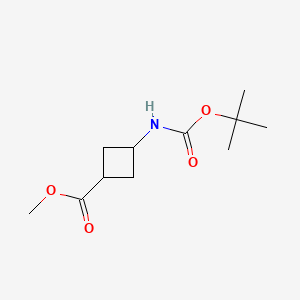
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)

![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)

![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)
![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)
